4-Allyl-1-butoxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-1-butoxy-2-methoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring an allyl group, a butoxy group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-butoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 2-methoxy-4-allylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyl-1-butoxy-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Allyl-1-butoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Allyl-1-butoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The methoxy and butoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estragole (1-Allyl-4-methoxybenzene): Similar structure but lacks the butoxy group.
Anethole (1-Methoxy-4-(prop-1-en-1-yl)benzene): Similar structure but with a different alkyl group.
Safrole (1-Allyl-3,4-methylenedioxybenzene): Contains a methylenedioxy group instead of methoxy and butoxy groups.
Uniqueness
4-Allyl-1-butoxy-2-methoxybenzene is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
115422-59-8 |
---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-butoxy-2-methoxy-4-prop-1-enylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,7-9,11H,4,6,10H2,1-3H3 |
InChI-Schlüssel |
VTCAIAGLQULXQO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)OC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C=CC)OC |
Key on ui other cas no. |
84019-91-0 |
Synonyme |
Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.